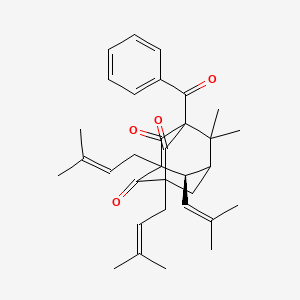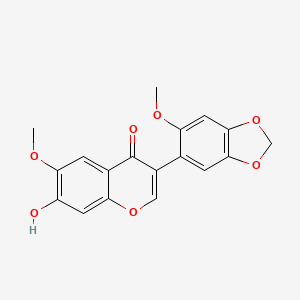
Sodium 2-butyloctyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-butyloctyl sulfate is an organic sodium salt having 2-butyloctyl sulfate as the counterion. It is used as a surfactant. It has a role as a surfactant. It contains a 2-butyloctyl sulfate.
Scientific Research Applications
1. Plant Response to Sodium Sulphate Salinity
Sodium sulphate (Na2SO4) has significant effects on plant growth, particularly in red-osier dogwood seedlings. A study by Renault (2005) explored how sodium sulphate impacts growth parameters, ion and carbohydrate accumulation, and cell wall composition in these seedlings. The findings showed that calcium could alleviate the effects of salt stress on shoot height and cell wall content in the stems of these plants, indicating the potential use of sodium sulphate in studying plant responses to salinity stress (Renault, 2005).
2. Environmental Pollution and Chemical Interaction
Research has also focused on the environmental implications of sodium sulphate. Mera, Torres, and Abalde (2016) conducted a study to understand how sodium sulphate interacts with other chemicals like cadmium in aquatic environments. Their findings suggest that sodium sulphate can exhibit dual antagonist/synergistic effects on cadmium toxicity, dependent on its concentration. This research highlights the importance of sodium sulphate in understanding chemical interactions in polluted environments (Mera, Torres, & Abalde, 2016).
3. Industrial Applications in Electrodialysis
In the industrial sector, sodium sulphate is utilized in processes like electrodialysis. Paleologou, Thibault, Wong, Thompson, and Berry (1997) demonstrated the use of sodium sulphate in a bipolar membrane electrodialysis (BME) system, achieving enhanced current efficiency for sodium hydroxide production. Their work underlines the relevance of sodium sulphate in industrial applications, particularly in chemical manufacturing (Paleologou et al., 1997).
4. Health and Safety Studies
Additionally, sodium sulphate has been studied for its health and safety implications. Susmi, Rebello, Jisha, and Sherief (2010) investigated the toxic effects of sodium dodecyl sulphate on Grass Carp, revealing significant histological and enzymatic changes. This research is crucial for understanding the ecological impact and safety measures required when dealing with sodium sulphate in environmental and laboratory settings (Susmi, Rebello, Jisha, & Sherief, 2010).
5. Applications in Biochemistry and Molecular Biology
Warra (2012) provided an overview of the use of Sodium Dodecyl Sulphate in biotechnology, biochemical analysis, surfactant chemistry, and polymer technology. This review highlights the widespread applications and current trends in the use of SDS, a variant of sodium sulphate, in various scientific and industrial fields (Warra, 2012).
properties
CAS RN |
94200-74-5 |
|---|---|
Molecular Formula |
C12H25NaO4S |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
sodium;2-butyloctyl sulfate |
InChI |
InChI=1S/C12H26O4S.Na/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
QHVJMQSXCDOHMT-UHFFFAOYSA-M |
SMILES |
CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+] |
Other CAS RN |
94200-74-5 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















